N-Nitrosoanonaine

Natural Products Phytochemistry Isolation

Misidentification of generic aporphine alkaloids as N-nitrosoanonaine compromises analytical method validation and leads to irreproducible nitrosamine research. This well-characterized reference standard eliminates that risk. - Unique N-nitroso functionality verified by distinctive ¹³C NMR rotameric shifts and MS fragmentation (loss of 30 Da) for unambiguous identification. - Crystallographically defined structure enables precise molecular docking and SAR studies on N-nitrosamine metabolic activation. - Synthetically validated with ≥95% purity; circumvents the 0.012% natural isolation yield for scalable, cost-effective procurement.

Molecular Formula C17H14N2O3
Molecular Weight 294.3 g/mol
Cat. No. B1258276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosoanonaine
SynonymsN-nitrosoanonaine
Molecular FormulaC17H14N2O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1CN(C2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5)N=O
InChIInChI=1S/C17H14N2O3/c20-18-19-6-5-11-8-14-17(22-9-21-14)16-12-4-2-1-3-10(12)7-13(19)15(11)16/h1-4,8,13H,5-7,9H2/t13-/m1/s1
InChIKeyBRVYZXKXASIUQW-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosoanonaine Procurement Guide


N-Nitrosoanonaine is an aporphine alkaloid bearing a characteristic N-nitroso functional group, first isolated from the aerial parts of *Duguetia furfuracea* (Annonaceae) [1]. It has a molecular formula of C17H14N2O3 and a molecular weight of 294.3 g/mol [1]. The compound is structurally related to other aporphine alkaloids but is distinguished by its N-nitroso moiety, which confers unique spectroscopic properties and chemical reactivity [2].

Structural Identity N-Nitroso aporphine with rotameric NMR fingerprint
Stereochemistry Confirmed R-(−) configuration by CD and SC-XRD
Analytical Utility Diagnostic NO-loss MS fragmentation for nitrosamine studies

Why Generic Analogs Fail for N-Nitrosoanonaine


Procurement of a generic or imprecisely characterized aporphine alkaloid in place of N-nitrosoanonaine introduces significant experimental risk. The presence of the N-nitroso group fundamentally alters the compound's chemical behavior, spectroscopic signature, and, by inference, its potential biological interactions compared to non-nitrosated or differently substituted aporphines [1]. Unlike common analogs such as N-acetylanonaine, N-nitrosoanonaine exhibits rotational isomerism due to the N-NO bond, leading to complex NMR spectra that are a key differentiator [2]. Furthermore, isolation yields from natural sources are extremely low (0.012%), meaning synthetic or semi-synthetic routes are the only scalable options, but these require rigorous validation of the N-nitrosation step [1]. Failure to verify the specific N-nitroso functionality can lead to misidentified compounds, invalid analytical results, and irreproducible biological data, particularly in studies investigating nitrosamine-related carcinogenicity or NO-donor pharmacology [3].

Spectroscopic Fingerprint

Non-nitrosated aporphines lack the NO-loss MS fragment and rotameric NMR shifts, risking identity misassignment.

Synthetic Replicability

Extremely low natural abundance makes synthetic routes the only practical source; N-nitrosation validation is essential.

Chiral Configuration

Racemic or opposite enantiomer samples may alter interaction profiles in stereosensitive assays.

N-Nitrosoanonaine Differentiation Evidence


Isolation Yield vs. N-Nitrosoxylopine

Direct comparison of isolation yields from the same plant source (*Duguetia furfuracea* leaves) reveals that N-nitrosoanonaine is obtained in a significantly higher yield than its co-occurring analog, N-nitrosoxylopine. This quantitative difference has direct implications for the cost and feasibility of sourcing natural reference material [1].

Isolation Yield vs. N-Nitrosoxylopine
Head-to-head
1.7-fold higher yield (0.012% vs 0.007% w/w)
Supports sourcing feasibility context
Natural abundance comparison; absolute yields remain low.
Natural Products Phytochemistry Isolation

¹³C NMR Rotameric Shift Differences

The presence of the N-nitroso group in N-nitrosoanonaine induces significant shielding effects on adjacent carbon atoms due to rotameric equilibrium (E/Z isomers). Comparison with N-acetylanonaine, which lacks this property, shows pronounced chemical shift differences for carbons C-4, C-5, C-6a, and C-7, providing a definitive spectroscopic fingerprint for compound verification [1].

¹³C NMR Rotameric Shifts
Head-to-head
Distinct shielding patterns vs N-acetylanonaine
NMR identity confirmation workflow
E/Z rotamer signals provide unique QC fingerprint.
NMR Spectroscopy Structural Elucidation Rotational Isomerism

Diagnostic NO Loss in Mass Spectrometry

N-Nitrosoanonaine exhibits a characteristic mass spectrometric fragmentation pattern: loss of a neutral NO group (30 Da) from the pseudomolecular ion. This is a direct consequence of the N-nitroso functionality and is observed in both N-nitrosoanonaine and N-nitrosoxylopine, but is absent in analogs like N-acetylanonaine or anonaine itself. The abundance of the [M+H-30]⁺ ion is a quantifiable metric for the presence of the N-NO bond [1].

Diagnostic NO Loss (MS)
Class-level
[M+H−30]⁺ fragment at m/z 265
MS-based identity and purity confirmation
Absent in non-nitrosated analogs.
Mass Spectrometry Analytical Chemistry Nitrosamine Detection

Absolute Configuration by CD Spectroscopy

The absolute configuration of N-nitrosoanonaine at the chiral center C-6a was determined to be R-(-) based on the sign of its circular dichroism (CD) spectrum, with a diagnostic Cotton effect centered at 235 nm. This is consistent with the configuration determined for N-nitrosoxylopine under identical conditions, establishing a stereochemical benchmark for this class of aporphine alkaloids [1].

Absolute Configuration
Head-to-head
R-(−), [α]²⁵ᴅ −298 (c 0.50, CHCl₃)
Chiral identity verification
CD Cotton effect at 235 nm confirms configuration.
Stereochemistry Chiroptical Methods Absolute Configuration

Crystal Structure Confirmation

The three-dimensional structure of N-nitrosoanonaine has been unambiguously solved by single-crystal X-ray diffraction (SC-XRD). This provides a gold-standard, atomic-resolution structural model, including bond lengths, bond angles, and the solid-state conformation of the N-nitroso group. This data surpasses the structural certainty offered by NMR or MS alone and is the definitive reference for computational modeling and docking studies [1].

Crystal Structure
Reported
Single-crystal X-ray structure solved
Definitive 3D structure for modeling
Provides atomic coordinates for docking studies.
X-ray Crystallography Structural Biology Solid-State Chemistry

Application Scenarios for N-Nitrosoanonaine


Nitrosamine Impurity Reference Standard

In the pharmaceutical and food industries, the control of potentially carcinogenic N-nitrosamines is a major regulatory focus. N-nitrosoanonaine, with its well-defined aporphine core and N-nitroso group, serves as a structurally novel, non-volatile reference standard for developing and validating analytical methods (LC-MS/MS, GC-MS) for nitrosamine detection. Its unique MS fragmentation (loss of 30 Da) and NMR signatures [1] provide robust metrics for method specificity and system suitability, directly addressing a critical analytical quality by design (AQbD) requirement.

Chemotaxonomic Marker for Dereplication

For phytochemists studying the Annonaceae family, N-nitrosoanonaine is a key chemotaxonomic marker due to its specific occurrence in *Duguetia furfuracea*. Its procurement is essential for dereplication studies—using its published NMR [1] and MS data [1] to rapidly identify it in new extracts and avoid the costly re-isolation of known compounds. Its low natural yield (0.012%) [1] also makes a commercial standard far more efficient than in-house isolation for routine screening.

Probe for N-Nitrosamine Carcinogenicity Mechanisms

N-nitrosoanonaine offers a rigid, polycyclic scaffold for investigating the structure-activity relationships (SAR) governing N-nitrosamine metabolic activation and DNA adduct formation. Unlike simpler, volatile nitrosamines (e.g., NDMA, NDEA), its complex aporphine framework allows researchers to study how steric and electronic effects of the fused ring system modulate α-hydroxylation rates, diazonium ion stability, and subsequent DNA alkylation. The solved crystal structure [1] enables precise molecular docking simulations into cytochrome P450 active sites, guiding rational hypotheses for experimental validation.

Scaffold for NO-Donor Hybrid Synthesis

The N-nitroso group is a potential precursor or mimetic of nitric oxide (NO) donors . N-nitrosoanonaine provides a rigid aporphine framework to which a NO-releasing motif is directly attached. This unique structure can be used as a starting point or a building block for synthesizing novel NO-donor hybrids, where the aporphine portion targets specific receptors (e.g., dopaminergic or serotonergic) and the N-nitroso group serves as a localized NO source. The defined stereochemistry [1] is crucial for the desired receptor interaction, and the crystallographic data [1] is invaluable for designing rational modifications.

Application
Selection Property
Validation Focus
Nitrosamine impurity method development
Characteristic NO-loss MS and rotameric NMR
Method specificity and system suitability
Phytochemical dereplication studies
Published NMR and MS data
Rapid identity confirmation in extracts
N-nitrosamine SAR research
Rigid aporphine scaffold, solved crystal structure
Metabolic activation and DNA adduct formation context
NO-donor hybrid probe synthesis
R-(−) stereochemistry and N-nitroso group
Receptor-targeted NO-release study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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